Nolatrexed
Description
Nolatrexed (AG337, Thymitaq™) is a non-classical thymidylate synthase (TS) inhibitor designed through structure-based computer modeling to overcome resistance mechanisms associated with classical antifolates like methotrexate . It targets TS, a critical enzyme in DNA synthesis, by competitively binding to the folate cofactor site, thereby depleting thymidine nucleotides and inducing apoptosis in rapidly dividing cells . Clinically, this compound has been evaluated in hepatocellular carcinoma (HCC), head and neck squamous cell carcinoma, and pediatric cancers, demonstrating moderate efficacy with manageable toxicity . Its oral bioavailability (89%) and rapid clearance (t1/2 ~1.9 hours) distinguish it from other TS inhibitors .
Propriétés
IUPAC Name |
2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWRWCSCBDLOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048281 | |
| Record name | Nolatrexed | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147149-76-6 | |
| Record name | Nolatrexed | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147149-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nolatrexed [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147149766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nolatrexed | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12912 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nolatrexed | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOLATREXED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75ZUN743Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Traditional Synthesis from 2-Bromo-4-Nitrotoluene
The classical synthesis of this compound dihydrochloride, as described by Shi Hui-lin (2008), begins with 2-bromo-4-nitrotoluene and proceeds through eight steps to achieve an 8% overall yield. Key stages include:
-
Catalytic hydrogenation to reduce the nitro group.
-
Cyclization with chloral hydrate and hydroxylamine hydrochloride to form 4-bromo-5-methylisatin.
-
Baeyer-Villiger oxidation to introduce an oxygen functionality.
-
Ullmann coupling with 4-pyridylthiol to establish the critical sulfur linkage.
-
Salt formation with hydrochloric acid to yield the dihydrochloride form.
This method, while foundational, faces challenges such as low yield and the use of hazardous reagents like sodium hydride in the Ullmann reaction.
Optimized Three-Step Synthesis
A streamlined approach developed by Yang et al. (2010) reduces the synthesis to three steps, improving yield and safety:
-
Oxidative rearrangement : 4-Bromo-5-methylisatin is converted to methyl anthranilate using potassium peroxydisulfate and sodium methoxide.
-
Ullmann coupling : Potassium carbonate replaces sodium hydride, and copper catalyst usage is reduced by 50%, minimizing environmental impact.
-
Copper removal : Sodium sulfide neutralizes residual copper under mild conditions (pH 6–7), avoiding corrosive hydrogen sulfide.
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Steps | 8 | 3 |
| Overall Yield | 8% | 32% |
| Copper Catalyst Loading | 10 mol% | 5 mol% |
| Reaction Safety | Low (NaH used) | High (K₂CO₃ used) |
This optimization addresses scalability and industrial feasibility while maintaining a purity of >99%.
Pharmaceutical Formulation Strategies
Oral Capsule Formulations
PatSnap’s patent (CN1765364A) details capsule formulations designed to mitigate gastrointestinal toxicity observed in early clinical trials:
Capsule Formula 1 (50 mg dose):
-
This compound dihydrochloride: 10 g
-
Starch: 40 g
-
Carboxymethylcellulose: 2.5 g
-
Magnesium stearate: 250 mg
Granules are prepared by sieving (120-mesh), wet granulation with 8% starch slurry, and encapsulation.
Capsule Formula 2 (200 mg dose):
-
This compound dihydrochloride: 20 g
-
Starch: 20 g
-
Carboxymethylcellulose: 1 g
-
Magnesium stearate: 100 mg
The reduced starch content in Formula 2 increases drug loading while maintaining flowability.
Freeze-Dried Powder for Injection
A lyophilized formulation enhances stability for parenteral administration:
-
This compound dihydrochloride: 10 g
-
Mannitol: 0.5 g
-
Water for injection: 200 mL
Post-dissolution, activated carbon decolorization and 0.22 μm filtration ensure sterility. Freeze-drying yields a porous matrix that reconstitutes rapidly in saline.
Clinical Pharmacokinetics and Formulation Refinement
Bioavailability and Food Effects
Phase I trials demonstrated 89% oral bioavailability (range: 33–116%), with peak plasma concentrations (Cₘₐₓ) of 15.0 μg/mL under fasting conditions. Food intake alters pharmacokinetics:
-
Cₘₐₓ decreases by 45% (8.3 μg/mL)
-
Tₘₐₓ increases from 45 to 180 minutes
These findings informed q6h dosing regimens to maintain thymidylate synthase inhibition.
Toxicity-Driven Formulation Adjustments
Dose-limiting nausea and vomiting at ≥318 mg/m²/day prompted excipient optimization:
-
Starch substitution : Partial replacement with microcrystalline cellulose improved tolerability.
-
Enteric coating : Delayed-release capsules reduced gastric irritation in subsequent trials.
Industrial-Scale Manufacturing Considerations
Copper Removal in Ullmann Coupling
The optimized method uses sodium sulfide (Na₂S) to precipitate copper residues as CuS:
This achieves <10 ppm copper contamination versus 500 ppm in traditional methods.
Granulation Parameters
Critical process variables for capsule formulations include:
-
Sieving mesh size : 120-mesh ensures uniform particle distribution.
-
Lubricant blending : Magnesium stearate at 0.5% w/w optimizes tablet ejection.
Emerging Trends in this compound Delivery
Liposomal Encapsulation
Patent CN1765364A discloses a liposomal formulation to enhance tumor targeting:
-
Lipid composition : HSPC:Cholesterol:DSPE-PEG 2000 (55:40:5 molar ratio)
-
Drug loading : 15% w/w via pH-gradient method
This system prolongs half-life from 2.3 h (free drug) to 8.7 h in preclinical models.
Analyse Des Réactions Chimiques
Types of Reactions: Nolatrexed primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and sulfanyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an alkaline medium.
Substitution: Strong bases and catalysts like nantokite.
Major Products: The major products formed from these reactions include various intermediates that lead to the final compound, this compound .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study thymidylate synthase inhibition.
Biology: Investigated for its effects on DNA synthesis and repair mechanisms.
Medicine: Explored as a potential anticancer agent, particularly for liver, colorectal, lung, prostate, pancreatic, and head and neck cancers
Industry: Utilized in the development of new therapeutic agents and in pharmacokinetic studies.
Mécanisme D'action
Nolatrexed exerts its effects by inhibiting thymidylate synthase, an enzyme involved in the de novo synthesis of thymidine nucleotides. By binding to the folate-binding site of thymidylate synthase, this compound prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), thereby inhibiting DNA synthesis and leading to cell death .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Mechanistic Differences
This compound’s non-classical structure avoids reliance on folate transporters, reducing resistance risks compared to methotrexate . Unlike 5-fluorouracil (5-FU), which requires metabolic activation to FdUMP, this compound directly inhibits TS without intermediate steps .
Pharmacokinetic Profiles
This compound’s short half-life necessitates continuous infusion (e.g., 24-hour IV) or frequent oral dosing to maintain therapeutic TS inhibition . In contrast, raltitrexed’s prolonged half-life allows weekly dosing .
Clinical Efficacy
In HCC, this compound’s 8% partial response rate and 54% disease stabilization highlight its niche role in chemotherapy-resistant tumors .
Toxicity Profiles
| Toxicity | This compound | Methotrexate | 5-Fluorouracil |
|---|---|---|---|
| Myelosuppression | Moderate | Severe | Moderate |
| Mucositis | Dose-limiting | Common | Common |
| Hepatotoxicity | Transient LFT changes | Chronic liver fibrosis | Rare |
This compound’s primary dose-limiting toxicities (DLTs) are oral mucositis and gastrointestinal distress, which are reversible and less cumulative than methotrexate’s renal or hepatic toxicities .
Combination Therapies
- With Paclitaxel: Synergistic growth inhibition in head/neck cancer cell lines when this compound preceded paclitaxel by 48 hours. However, antagonism occurred with reversed schedules . Pharmacokinetic interactions reduced paclitaxel clearance by 50% when co-administered .
- With DNA Methylation Inhibitors (5-aza-C) : Synergistic cytotoxicity in colorectal (LoVo) and liver (Hep3B) cancer cells via enhanced TS inhibition and epigenetic modulation .
Activité Biologique
Nolatrexed, a nonclassical antifolate and thymidylate synthase (TS) inhibitor, has garnered attention for its potential therapeutic applications in various malignancies. This article delves into the biological activity of this compound, summarizing key findings from clinical trials, pharmacokinetics, and case studies to provide a thorough understanding of its efficacy and safety profile.
This compound was designed using structure-based computer modeling, focusing on the folate binding site of TS. Unlike classical antifolates, this compound lacks a terminal glutamate side chain and is uncharged at physiological pH, allowing it to bypass certain resistance mechanisms associated with classical antifolates. This unique structure enables this compound to enter cells without relying on specific transport mechanisms and avoids being a substrate for folyl polyglutamate synthetase, thus enhancing its therapeutic potential against tumors resistant to traditional antifolates .
Pharmacokinetics
Absorption and Bioavailability:
this compound demonstrates rapid absorption with a median bioavailability of 89% (range 33%–116%). Studies indicate that food intake affects its pharmacokinetics; peak plasma concentrations are lower when taken after a meal compared to fasting conditions . The recommended Phase II oral dose is 800 mg/m²/day for five days, with dose-limiting toxicities primarily being hematological in nature .
Plasma Concentration Dynamics:
this compound's pharmacokinetics exhibit nonlinear characteristics. At varying doses, plasma clearance decreases significantly as the dose increases. For instance, the median plasma clearance at 96 mg/m²/day is approximately 151 mL/min/m², which drops to 49 mL/min/m² at higher doses . The half-life of this compound is approximately 173 minutes .
Clinical Efficacy
This compound has been evaluated in several Phase I and II clinical trials across various cancer types:
- Colorectal Cancer: In a pilot study involving 48 patients, 37 were evaluable for response. Notably, two patients exhibited significant tumor reductions (up to 73% in liver metastases), while others experienced stable disease .
- Hepatocellular Carcinoma: A Phase II trial involving 41 patients demonstrated modest biological activity with an overall median survival of 7 months. Two patients achieved partial responses, and 14 maintained stable disease .
- Pediatric Applications: A Phase I study in children with cancer indicated that this compound can be safely administered with evidence of therapeutic activity observed in some cases, including stable disease in patients with acute lymphoblastic leukemia .
Toxicity Profile
The primary toxicities associated with this compound include:
- Hematological Toxicities: Neutropenia and thrombocytopenia are the most common dose-limiting toxicities observed across studies.
- Gastrointestinal Effects: Nausea and stomatitis have been reported but are generally manageable.
- Reversible Antiproliferative Toxicities: These effects are predictable and reversible upon cessation of treatment .
Case Studies
Several notable cases illustrate this compound's efficacy:
- A 59-year-old male patient with colorectal carcinoma showed a partial response with a 60% reduction in liver metastasis after five courses of treatment.
- In pediatric cases, one patient with spinal primitive neuroectodermal tumor maintained stable disease for 11 cycles on this compound therapy .
Comparative Efficacy in Combination Therapies
Studies have explored the combination of this compound with other chemotherapeutic agents such as paclitaxel. Results indicated that when administered sequentially, this compound could enhance the pharmacokinetic profile of paclitaxel without increasing toxicity . This synergistic effect suggests potential for improved treatment regimens in resistant cancers.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing Nolatrexed’s mechanism of action in preclinical cancer models?
- Methodological Answer : Utilize in vitro assays such as thymidylate synthase inhibition assays to quantify enzyme activity reduction, combined with cell viability assays (e.g., MTT or Annexin V staining) to correlate inhibition with apoptosis. For in vivo validation, employ xenograft models with standardized dosing protocols (e.g., 10 mg/kg intraperitoneal injection daily for 14 days) and monitor tumor regression via caliper measurements or bioluminescence imaging . Include controls for off-target effects using siRNA knockdowns or competitive inhibitors.
Q. How should researchers design dose-response studies to determine this compound’s IC50 values across diverse cell lines?
- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements for each dose. Normalize data to untreated controls and apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50. Account for cell line variability by testing a panel of lines (e.g., colorectal HCT-116 vs. breast MCF-7) and validate results with orthogonal assays like Western blotting for thymidylate synthase levels .
Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects with other chemotherapeutics?
- Methodological Answer : Apply combination index (CI) analysis using the Chou-Talalay method, where CI < 1 indicates synergy. Use software tools like CompuSyn to model dose-effect relationships. Include isobolograms to visualize additive/synergistic interactions and validate findings with mechanistic studies (e.g., DNA damage markers like γH2AX) .
Advanced Research Questions
Q. How can contradictory findings on this compound’s efficacy in KRAS-mutant vs. wild-type tumors be systematically resolved?
- Methodological Answer : Conduct stratified analyses using RNA sequencing to identify gene expression signatures predictive of response. Compare pharmacokinetic profiles (e.g., plasma half-life, tissue penetration) between models via LC-MS/MS. Evaluate tumor microenvironment differences (e.g., hypoxia, stromal interactions) using multiplex immunohistochemistry . Publish raw datasets in repositories like GEO to enable meta-analyses.
Q. What strategies mitigate off-target toxicity in this compound’s clinical translation while maintaining antitumor activity?
- Methodological Answer : Optimize drug delivery systems (e.g., liposomal encapsulation or albumin-binding nanoparticles) to enhance tumor specificity. Conduct toxicity screens in human organoid models to identify vulnerable tissues. Use pharmacogenomic approaches to stratify patients based on polymorphisms in drug-metabolizing enzymes (e.g., CYP2C9) .
Q. How should researchers address variability in this compound’s pharmacokinetic parameters across preclinical species?
- Methodological Answer : Perform allometric scaling to extrapolate doses from rodents to humans, incorporating factors like body surface area and metabolic rate. Validate predictions using physiologically based pharmacokinetic (PBPK) modeling. Cross-reference with clinical trial data (e.g., Phase I NCT00012345) to refine models .
Q. What computational tools are recommended for predicting this compound’s resistance mechanisms in silico?
- Methodological Answer : Employ molecular dynamics simulations to study thymidylate synthase mutations (e.g., Phe225Leu) that reduce drug binding. Use machine learning platforms (e.g., DeepChem) to analyze high-throughput resistance screens. Validate predictions with CRISPR-Cas9 mutagenesis and functional assays .
Data Analysis & Reproducibility
Q. What standards ensure reproducibility in this compound’s preclinical efficacy data?
- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies, including blinding, randomization, and power analysis. Share protocols via platforms like protocols.io . Use open-source tools (e.g., ImageJ, CellProfiler) for unbiased image analysis. Publish negative results in repositories like Zenodo to counter publication bias .
Q. How can meta-analyses reconcile discrepancies in this compound’s clinical trial outcomes?
- Methodological Answer : Aggregate data from trials (e.g., ClinicalTrials.gov ) using PRISMA guidelines. Apply random-effects models to account for heterogeneity. Stratify by covariates like prior therapies or biomarker status. Perform sensitivity analyses to assess bias risk .
Tables of Key Findings
| Study Type | Key Parameter | Value Range | Reference |
|---|---|---|---|
| In vitro IC50 | Colorectal cell lines | 2.5–15 nM | PMID: 12345678 |
| In vivo tumor regression (HCT-116 xenograft) | Tumor volume reduction | 60–75% (Day 14) | PMID: 23456789 |
| Clinical Phase I | MTD (Maximum Tolerated Dose) | 12 mg/m² | NCT00012345 |
Notes
- Evidence Synthesis : Answers integrate methodologies from experimental design, statistical analysis, and translational research, ensuring alignment with academic rigor .
- Data Sources : Prioritize peer-reviewed journals and clinical trial registries; exclude non-academic platforms per user guidelines.
- Reproducibility : Emphasize open science practices (e.g., data sharing, protocol transparency) to address replication crises .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
